3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Description
3-Methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine; hydrochloride is a pyrazole-derived amine hydrochloride salt characterized by two methoxy substituents: one at the 3-position of the pyrazole ring and another on the benzyl group attached to the amine nitrogen. The compound also features a methyl group at the 1-position of the pyrazole core. Its molecular formula is C₁₄H₁₈N₃O₂·HCl, with a molecular weight of 299.78 g/mol (calculated). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. While the provided evidence lacks direct synthesis details for this compound, analogous pyrazole derivatives (e.g., ) suggest that its preparation likely involves multi-step reactions, including condensation, alkylation, and salt formation .
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-16-9-12(13(15-16)18-3)14-8-10-5-4-6-11(7-10)17-2;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
QTLOHLOBQHWCTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions using appropriate reagents such as methoxybenzyl chloride and methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The hydrochloride salt in the target compound and others (e.g., ) improves aqueous solubility compared to non-salt forms (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine in ).
Bioactivity Trends : Chlorine or pyridine substituents () correlate with kinase inhibition or anticancer activity, while methoxy groups (target compound) may influence CNS targeting due to structural resemblance to tramadol derivatives ().
Fluorinated Derivatives : Trifluoroethyl or trifluoroethoxy groups () increase lipophilicity and metabolic stability, making them suitable for agrochemicals.
Pharmacological and Industrial Relevance
However, unlike tramadol’s cyclohexanol backbone, the pyrazole core may confer distinct pharmacokinetic properties, such as faster metabolism. Industrial applications could include:
Biological Activity
3-Methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure characterized by a methoxyphenyl group attached to a pyrazole core, which is known for various pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 283.75 g/mol.
The physical and chemical properties of the compound are crucial for understanding its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN3O2 |
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
| Boiling Point | Approximately 372.4 °C |
| pKa Value | Estimated at 8.28 |
The biological activity of 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and methyl groups enhance its lipophilicity, which may influence its pharmacokinetic properties and binding affinity to target proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, crucial for its biological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, compounds similar to 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine have demonstrated efficacy in reducing pro-inflammatory cytokines in vitro.
Anticancer Activity
The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects. A summary of relevant findings includes:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Case Studies
Several studies have explored the structure-activity relationships (SAR) of pyrazole derivatives, including this compound:
- Bouabdallah et al. reported significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively, indicating the effectiveness of structural modifications on pyrazole derivatives.
- Xia et al. synthesized related compounds that displayed significant cell apoptosis and potent antitumor activity with IC50 values ranging from 49.85 μM to lower concentrations, emphasizing the importance of substituent positions on the pyrazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
